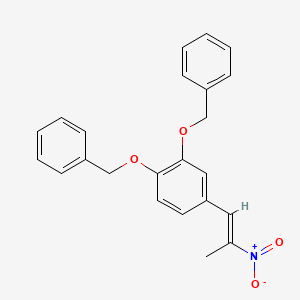

N-Ethyltoluenesulfonamide (o-and p-mixture)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Ethyltoluenesulfonamide, a derivative of toluenesulfonamide, has been studied for its various chemical and physical properties, synthesis methods, and potential applications in different fields. This chemical compound, represented by derivatives such as N-[2-(pyridin-2-yl)ethyl]toluenesulfonamide, has been analyzed for its molecular and supramolecular structures, showcasing its significance in the realm of chemistry (Jacobs, Chan, & O'Connor, 2013).

Synthesis Analysis

The synthesis of N-Ethyltoluenesulfonamide derivatives, such as through the aminomethylation process using N-(p-toluenesulfonylmethyl)-p-toluenesulfonamide, has been developed to create pyrrole compounds with excellent yields. This illustrates the compound's utility in synthesizing complex organic structures (Kinoshita et al., 1986).

Molecular Structure Analysis

The molecular structure of N-Ethyltoluenesulfonamide derivatives has been extensively analyzed, showing that the addition of a methyl group can dramatically alter the molecule's torsion angles and promote different types of intermolecular interactions, such as π-π stacking and hydrogen bonding. These structural differences have implications for the compound's reactivity and physical properties (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Research has shown that N-Ethyltoluenesulfonamide can undergo various chemical reactions, including aminomethylation and biotransformation processes. These reactions are important for understanding the compound's behavior in biological systems and its potential environmental impact (Kinoshita et al., 1986); (Xu et al., 2004).

Physical Properties Analysis

The physical properties of N-Ethyltoluenesulfonamide and its derivatives, such as solubility, melting point, and photoluminescence, have been characterized. These properties are essential for the compound's application in various industries, including pharmaceuticals and materials science (Noh et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards different substrates and potential as a ligand for metal coordination, have been explored. These studies offer insight into how N-Ethyltoluenesulfonamide can be used in catalysis and material synthesis (Jacobs, Chan, & O'Connor, 2013).

Wissenschaftliche Forschungsanwendungen

Biomedical Research

- Summary of Application : N-Ethyltoluenesulfonamide (o-and p-mixture) is a highly versatile biomedical compound with exceptional chemical properties . It holds great promise in the realm of drug development and research .

- Results or Outcomes : While the specific outcomes of using this compound in biomedical research are not detailed in the sources I found, it is suggested that its multifaceted applications could contribute to the treatment of numerous diseases that afflict humanity, such as cancer, diabetes, and cardiovascular disorders .

Pharmaceutical and Agrochemical Synthesis

- Summary of Application : N-Ethyltoluenesulfonamide (o-and p-mixture) has applications in pharmaceutical and agrochemical synthesis . This suggests that it could be used in the creation of new drugs or agricultural chemicals.

Cancer Research

- Summary of Application : N-Ethyltoluenesulfonamide (o-and p-mixture) is used as a reference standard in cancer research . It’s used in the study of various cancer types and the development of potential treatments .

- Methods of Application : The compound is used in laboratory settings, following standard protocols for safety and efficacy .

Polymer Additives

- Summary of Application : N-Ethyltoluenesulfonamide (o-and p-mixture) is used as a polymer additive . It’s used in the synthesis of various polymers, potentially enhancing their properties .

- Methods of Application : The compound is used in standard chemical synthesis procedures in a laboratory setting .

Tumor Growth Inhibition

- Summary of Application : N-Ethyltoluenesulfonamide (o-and p-mixture) exhibits the ability to inhibit tumor growth, shrink (i.e., necrotize) tumors, and prevent tumor formation in humans .

Plasticizers

Safety And Hazards

Eigenschaften

IUPAC Name |

N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;1-3-10-13(11,12)9-7-5-4-6-8(9)2/h2*4-7,10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLSDSKPHLCUTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)C.CCNS(=O)(=O)C1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide | |

CAS RN |

26914-52-3 |

Source

|

| Record name | Benzenesulfonamide, N-ethyl-ar-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)